Oryzalin

Catalog No.
S589941
CAS No.
19044-88-3
M.F
C12H18N4O6S
M. Wt
346.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oryzalin

CAS Number

19044-88-3

Product Name

Oryzalin

IUPAC Name

4-(dipropylamino)-3,5-dinitrobenzenesulfonamide

Molecular Formula

C12H18N4O6S

Molecular Weight

346.36 g/mol

InChI

InChI=1S/C12H18N4O6S/c1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3,(H2,13,21,22)

InChI Key

UNAHYJYOSSSJHH-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-]

Solubility

Soluble in ethanol; practically insoluble in hexane.
Solubility: methyl cellosolve 500, acetonitrile >150, methanol 50, dichloromethane >30, benzene 4, xylene 2 (all in g/l at 25 °C)
In water, 2.5 mg/l @ 25 °C

Synonyms

ORYZALIN; 19044-88-3; Surflan; Dirimal; 4-(Dipropylamino)-3,5-dinitrobenzenesulfonamide

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-]

Application of Oryzalin in Horticultural Science

Specific Scientific Field: Horticultural Science

Summary of the Application: Oryzalin is used in the field of horticultural science for the induction of polyploidy in plants . Polyploid induction has in the past produced plants that are more compact and have larger flowers, leaves, and fruit, making them more desirable to consumers .

Methods of Application or Experimental Procedures: The effect of pulse treatments (0, 24, 48, and 72 hours) of Oryzalin (30, 60, 90, and 120 μM) on in vitro-grown Watsonia lepida N.E. Brown shoots was investigated . Oryzalin is a synthetic herbicide used for weed control and disrupts microtubule assembly during cell division . It is often more effective than colchicine because it has a higher affinity for plant tubulins .

Results or Outcomes: Explant survival was higher and more consistent with Oryzalin treatment compared with treatment with colchicine . More mixoploids than tetraploids were produced with both compounds . The optimum treatment for producing tetraploids was 120 μM Oryzalin for 24 hours . Of the 30% explants that survived this treatment, 33% were found to be stable tetraploids .

Application of Oryzalin in Weed Control

Specific Scientific Field: Agricultural Science

Summary of the Application: Oryzalin is used in the field of agricultural science as a herbicide for weed control . It is particularly used in turf, orchards, vineyards, around ornamental plants, and along rights of way .

Methods of Application or Experimental Procedures: Oryzalin is applied to the soil surface and is absorbed by the roots of germinating plants . It is typically applied before the weeds germinate, as it prevents cell division and hence the growth of the weed . The amount of Oryzalin used depends on the specific crop and the type of weed being controlled .

Application of Oryzalin in Plant Evolution Studies

Specific Scientific Field: Plant Evolutionary Biology

Summary of the Application: Oryzalin is used in the field of plant evolutionary biology to study the role of polyploidy in plant evolution . Polyploidy, the condition of having more than two sets of chromosomes, is considered an important factor in plant evolution and is often associated with speciation and the development of novel adaptations .

Methods of Application or Experimental Procedures: In many instances, Oryzalin is used at lower concentrations than colchicine to induce stable polyploidy in plants . The effect of pulse treatments (0, 24, 48, and 72 hours) of Oryzalin on in vitro-grown plants is investigated . The optimum treatment for producing tetraploids was found to be 120 μM Oryzalin for 24 hours .

Results or Outcomes: The use of Oryzalin has been effective in inducing stable polyploidy in plants . Of the 30% explants that survived the optimum treatment, 33% were found to be stable tetraploids . This has provided valuable insights into the role of polyploidy in plant evolution .

Oryzalin is a selective pre-emergent herbicide primarily used for controlling annual grasses and broadleaf weeds in various agricultural and horticultural settings. It is classified chemically as a dinitroaniline derivative, with the molecular formula C12H18N4O6SC_{12}H_{18}N_{4}O_{6}S and a CAS number of 19044-88-3. Oryzalin appears as an odorless, bright yellow-orange crystalline powder, which is not readily ignitable but may burn under certain conditions. It is often formulated in various forms, including granular and liquid concentrates, for application in turf, orchards, vineyards, and ornamental plants .

Oryzalin's herbicidal effect stems from its disruption of microtubule formation within plant cells. Microtubules are essential for cell division, growth, and shape. Oryzalin binds to tubulin, the building block of microtubules, preventing them from assembling properly. This disrupts cell division and elongation, ultimately leading to weed death [].

Oryzalin is considered practically non-toxic by mouth in acute studies with laboratory animals []. However, it is classified as a potential carcinogen by the State of California due to animal studies suggesting a link to thyroid cancer []. Exposure to oryzalin can also cause skin irritation and potential allergic reactions. Proper handling procedures and personal protective equipment are crucial when working with oryzalin.

Oryzalin acts by inhibiting cell division in plants, specifically targeting the mitotic spindle during cell division. This mechanism disrupts the normal growth processes of weeds, preventing them from emerging. The herbicide does not react rapidly with air or water but can produce harmful gases when burned, including nitrogen oxides and sulfur oxides . Oryzalin is incompatible with strong bases such as sodium hydroxide and potassium hydroxide, which can lead to hazardous reactions .

Oryzalin exhibits moderate toxicity to mammals and is classified by the United States Environmental Protection Agency as a possible human carcinogen (Group C). In animal studies, it has been shown to cause various health effects, including kidney damage and increased organ weights at high doses. It also affects reproductive health and fetal development in laboratory animals . The herbicide is slightly toxic to birds and moderately toxic to aquatic organisms, indicating its potential environmental risks .

The synthesis of oryzalin typically involves the reaction of dinitroaniline derivatives with sulfamides. Specific methods may vary among manufacturers but generally follow these steps:

  • Formation of Dinitroaniline: The initial step involves nitrating an aniline compound to introduce nitro groups.
  • Sulfonamide Formation: The dinitroaniline is then reacted with a sulfonamide to form the final product.
  • Purification: The crude product undergoes purification processes such as crystallization or chromatography to achieve the desired purity levels.

These methods ensure that oryzalin retains its efficacy as a herbicide while minimizing impurities that could affect its performance .

Oryzalin is widely utilized in various sectors:

  • Agriculture: Effective against annual grasses and broadleaf weeds in crops such as almonds, grapes, and other fruit trees.
  • Horticulture: Applied in residential lawns, golf courses, and ornamental gardens for weed control.
  • Non-Agricultural Areas: Used in rights-of-way, fencerows, and uncultivated areas to manage vegetation growth .

The versatility of oryzalin makes it a valuable tool for both agricultural producers and landscape managers.

Research has indicated that oryzalin interacts with various biological systems:

  • Toxicological Studies: These studies have shown that oryzalin can accumulate in certain organs, leading to chronic health effects in laboratory animals.
  • Environmental Impact Assessments: Oryzalin's toxicity to aquatic life has prompted studies on its environmental fate and transport, emphasizing the need for careful application practices to mitigate ecological risks .

Oryzalin shares similarities with several other herbicides that also inhibit plant growth through various mechanisms. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
PendimethalinInhibits cell divisionPrimarily targets annual grasses
TrifluralinDisrupts microtubule formationEffective against both grasses and broadleaves
ProdiaminePrevents seed germinationUsed mainly in turf management
DithiopyrInhibits root developmentAlso acts as a pre-emergent herbicide

While all these compounds share a common goal of weed control, oryzalin's unique mechanism involving dinitroaniline chemistry distinguishes it from others like pendimethalin and trifluralin. This specificity may influence its effectiveness against certain weed types and its environmental persistence .

Purity

95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Oryzalin appears as yellow-orange crystals. Non corrosive. Used as an herbicide.
Yellow-orange crystals; [CAMEO] Formulated as aqueous suspensions and powders; [EXTOXNET]

Color/Form

Yellow-orange crystals

XLogP3

2.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

346.09470548 g/mol

Monoisotopic Mass

346.09470548 g/mol

Boiling Point

Decomp @ 265 °C

Heavy Atom Count

23

LogP

3.73 (LogP)
log Kow= 3.73 (pH 7)

Odor

No appreciable odor

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides and sulfur oxides/.

Melting Point

137-138 °C
Mp: 141-142 °C /Technical oryzalin/

UNII

662E385DWH

GHS Hazard Statements

Aggregated GHS information provided by 248 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 248 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 245 of 248 companies with hazard statement code(s):;
H317 (99.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (36.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Mechanism of Action

Affects physiological growth processes associated with seed germination.

Vapor Pressure

9.75X10-9 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

19044-88-3

Absorption Distribution and Excretion

There is no significant absorption or translocation of oryzalin in soybean plants or in wheat grown as a rotation crop.

Wikipedia

Oryzalin

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Carcinogens
Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals
HERBICIDES

General Manufacturing Information

Compatible with many other herbicides and fertilizers.
Compatible with most fertilizers and other wettable powder formulations, if not highly alkaline. Oryzalin is compatible with hard water.
Technical oryzalin /is/ the active ingredient of SURFLAN 75W and AS.

Analytic Laboratory Methods

The analytical method for residue determination requires extraction of the crop tissue or soil with a solvent such as methanol, solvent partition, conversion of the oryzalin to its dimethyl derivative with methyl iodide, and removal of interfering substances on an alumina column. Final measurement is made by GC utilizing an electron affinity detector. The test sensitivity is 25 to 50 ppb.
Determination of oryzalin in crops by using GLC with an ECD. The detection limit is 0.01 ppm. Recoveries were 75-90%.
Product can be analyzed by spectrophotometry (OD Decher and WS Johnson, Anal. Methods Pestic Plant Growth Regul, 1976, 8, 433) or by hplc with uv detection (SD West in Comp Anal Profiles, Ch 9). Residues by gc of a methylated derivative, with ECD; other residue methods briefly reviewed (SD West, loc cit).
In formulated products, adsorption of the bright orange solution of oryzalin in benzene:ethyl acetate is measured at 383 nm after removal of colored impurities...
For more Analytic Laboratory Methods (Complete) data for ORYZALIN (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under normal storage conditions. Decomposed by UV irradiation.
The shelf life of these formulations is more than 2 years.

Dates

Modify: 2023-08-15
1: Baranauskiene L, Matulis D. Herbicide oryzalin inhibits human carbonic anhydrases in vitro. J Biochem Mol Toxicol. 2017;31(6):10.1002/jbt.21894. doi:10.1002/jbt.21894
2: Allum JF, Bringloe DH, Roberts AV. Chromosome doubling in a Rosa rugosa Thunb. hybrid by exposure of in vitro nodes to oryzalin: the effects of node length, oryzalin concentration and exposure time. Plant Cell Rep. 2007;26(11):1977–1984. doi:10.1007/s00299-007-0411-y
3: Yue M, Chen CS, Liao J, Sun J, Shen WJ. Zhong Yao Cai. 2011;34(1):4–8.
4: Makioka A, Kumagai M, Ohtomo H, Kobayashi S, Takeuchi T. Effect of the antitubulin drug oryzalin on the encystation of Entamoeba invadens. Parasitol Res. 2000;86(8):625–629. doi:10.1007/pl00008542
5: Morejohn LC, Bureau TE, Molè-Bajer J, Bajer AS, Fosket DE. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta. 1987;172(2):252–264. doi:10.1007/BF00394595
6: Hall LC, Okihiro M, Johnson ML, Teh SJ. Surflan and oryzalin impair reproduction in the teleost medaka (Oryzias latipes). Mar Environ Res. 2007;63(2):115–131. doi:10.1016/j.marenvres.2006.07.003
7: de J da S de Carvalho M, Gomes VB, da S Souza A, Aud FF, Santos-Serejo JA, Oliveira EJ. Inducing autotetraploids in cassava using oryzalin and colchicine and their in vitro morphophysiological effects. Genet Mol Res. 2016;15(2):10.4238/gmr.15028281. Published 2016 Jun 21. doi:10.4238/gmr.15028281
8: Langhans M, Niemes S, Pimpl P, Robinson DG. Oryzalin bodies: in addition to its anti-microtubule properties, the dinitroaniline herbicide oryzalin causes nodulation of the endoplasmic reticulum. Protoplasma. 2009;236(1-4):73–84. doi:10.1007/s00709-009-0059-2
9: Lopes RM, Gaspar MM, Pereira J, et al. Liposomes versus lipid nanoparticles: comparative study of lipid-based systems as oryzalin carriers for the treatment of leishmaniasis. J Biomed Nanotechnol. 2014;10(12):3647–3657. doi:10.1166/jbn.2014.1874
10: Kang G, Kim J, Jeon Y, Kim TH. Crystal structure of oryzalin. Acta Crystallogr E Crystallogr Commun. 2015;71(Pt 6):o429. Published 2015 May 30. doi:10.1107/S205698901500955X

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